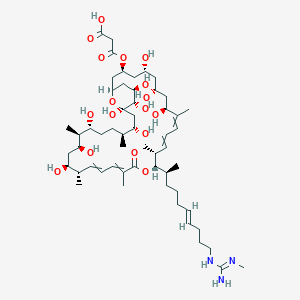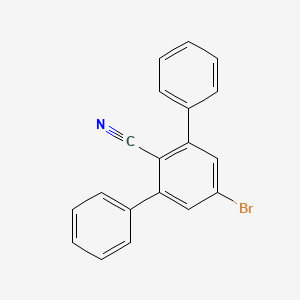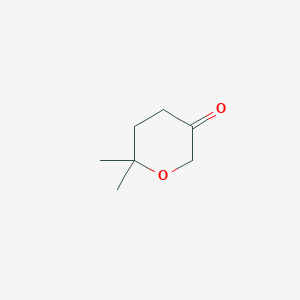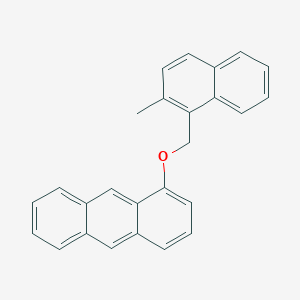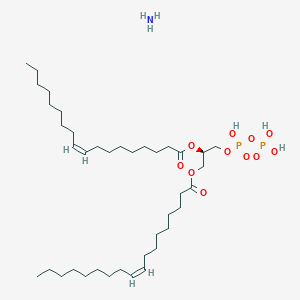
9-Octadecenoicacid(9Z)-,(1R)-1-(3,5,5-trihydroxy-3,5-dioxido-2,4-dioxa-3,5-diphosphapent-1-yl)-1,2-ethanediylester,diammoniumsalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Octadecenoicacid(9Z)-,(1R)-1-(3,5,5-trihydroxy-3,5-dioxido-2,4-dioxa-3,5-diphosphapent-1-yl)-1,2-ethanediylester,diammoniumsalt is a complex organic compound It is characterized by its unique structure, which includes a long-chain fatty acid esterified with a phosphorus-containing moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenoicacid(9Z)-,(1R)-1-(3,5,5-trihydroxy-3,5-dioxido-2,4-dioxa-3,5-diphosphapent-1-yl)-1,2-ethanediylester,diammoniumsalt likely involves multiple steps, including the esterification of 9-octadecenoic acid with a phosphorus-containing reagent. The reaction conditions would need to be optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the synthetic route to a larger scale. This would require careful control of reaction conditions, purification processes, and quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: The double bond in the 9-octadecenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The ester and phosphorus-containing groups may be reduced under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the double bond could yield epoxides or diols, while reduction of the ester group could produce alcohols.
Wissenschaftliche Forschungsanwendungen
This compound may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying lipid metabolism or as a component in biochemical assays.
Medicine: Possible applications in drug delivery or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In biological systems, it may interact with enzymes or receptors involved in lipid metabolism. The phosphorus-containing moiety could also play a role in its activity, potentially interacting with cellular components or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Octadecenoic acid (oleic acid): A common monounsaturated fatty acid.
Phosphatidylcholine: A phospholipid with a similar phosphorus-containing group.
Glycerol esters: Compounds with similar ester linkages.
Uniqueness
The uniqueness of 9-Octadecenoicacid(9Z)-,(1R)-1-(3,5,5-trihydroxy-3,5-dioxido-2,4-dioxa-3,5-diphosphapent-1-yl)-1,2-ethanediylester,diammoniumsalt lies in its combination of a long-chain fatty acid with a phosphorus-containing moiety, which may confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C39H77NO11P2 |
|---|---|
Molekulargewicht |
798.0 g/mol |
IUPAC-Name |
azane;[(2R)-3-[hydroxy(phosphonooxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H74O11P2.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)47-35-37(36-48-52(45,46)50-51(42,43)44)49-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,37H,3-16,21-36H2,1-2H3,(H,45,46)(H2,42,43,44);1H3/b19-17-,20-18-;/t37-;/m1./s1 |
InChI-Schlüssel |
SGJAEXVBHAZZFD-ZBFGHDQJSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


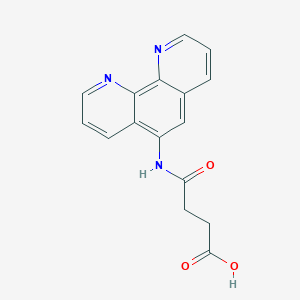

![[4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol](/img/structure/B13142607.png)
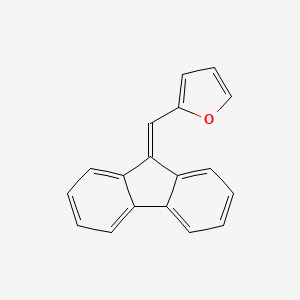
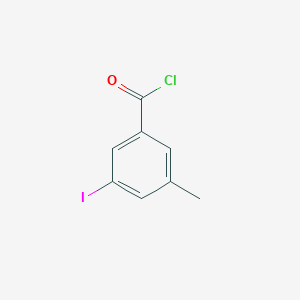
![9-Bromo-10-[4-(propan-2-YL)phenyl]anthracene](/img/structure/B13142630.png)
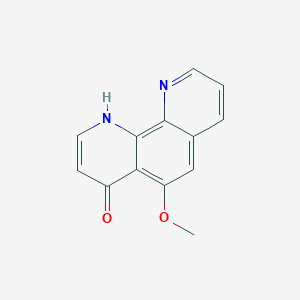
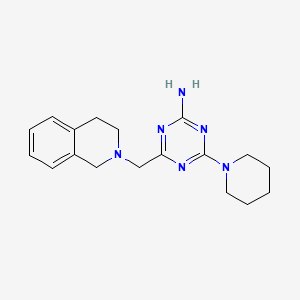

![2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-dimethyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-dimethyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142655.png)
